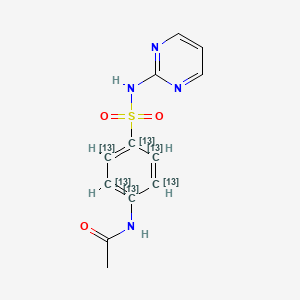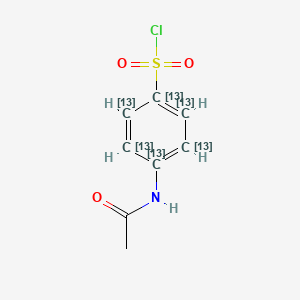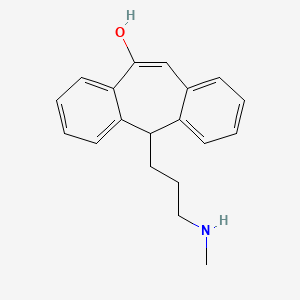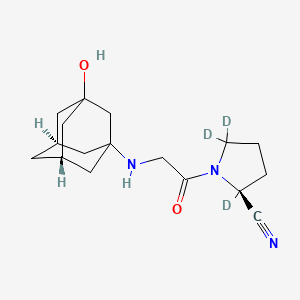
Tiamulin-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiamulin-d10 Hydrochloride is a pleuromutilin antibiotic . It is used as an internal standard for the quantification of tiamulin . Tiamulin is active against various bacteria including M. gallisepticum, M. synoviae, M. iowae, M. hyopneumoniae, M. hyosynoviae, M. hyorhinis, M. bovis, and M. agalactiae .
Molecular Structure Analysis
The molecular formula of Tiamulin-d10 Hydrochloride is C28H37D10NO4S • HCl . The molecular weight is 540.3 . The formal name is (3aR,4S,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta .
Physical And Chemical Properties Analysis
Tiamulin-d10 Hydrochloride is a solid . It is slightly soluble in aqueous base .
科学的研究の応用
Pharmacokinetic/Pharmacodynamic Modeling
Tiamulin-d10 Hydrochloride has been used in pharmacokinetic/pharmacodynamic modeling studies. For instance, it was used to study its effects against Mycoplasma anatis in ducks . The pharmacokinetics of tiamulin were studied in ducks after oral administration at two different doses . The maximum plasma concentrations were attained at 2 hours for both doses .
Tissue Residue Analysis
Tiamulin-d10 Hydrochloride is also used in tissue residue analysis . In one study, tiamulin was administered orally to ducks for three successive days to determine its residues in edible tissues and its preslaughter withdrawal time . The highest tiamulin residues were detected in the liver, followed by the muscle, whereas lower concentrations were detected in the skin and fat .
Treatment of Mycoplasmal Infections
Tiamulin-d10 Hydrochloride is employed in veterinary medicine, particularly as a treatment for mycoplasmal infections in swine and poultry . It has high activity against various Mycoplasma species .
Treatment of Bacterial Diseases
Tiamulin-d10 Hydrochloride is also active against various Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . It binds to the peptidyl transferase in the 50S ribosomal subunit of bacteria to inhibit protein synthesis .
Treatment of Pneumonia
Formulations containing Tiamulin-d10 Hydrochloride have been used in the treatment of veterinary enteric diseases and enzootic pneumonia .
Internal Standard for Quantification
Tiamulin-d10 Hydrochloride is intended for use as an internal standard for the quantification of tiamulin by GC- or LC-MS .
作用機序
Target of Action
Tiamulin-d10 Hydrochloride, a derivative of Tiamulin, is a pleuromutilin antibiotic . It primarily targets gram-positive bacteria, mycoplasmas, and anaerobes , including Brachyspira hyodysenteriae . These organisms are often associated with various infections in animals, particularly in pigs and poultry .
Mode of Action
Tiamulin-d10 Hydrochloride, like Tiamulin, binds to the peptidyl transferase in the 50S ribosomal subunit . This binding inhibits protein synthesis, thereby preventing the bacteria from growing and reproducing .
Biochemical Pathways
It’s known that the inhibition of protein synthesis disrupts essential biological processes within the bacteria, leading to their eventual death .
Pharmacokinetics
Studies on tiamulin suggest that it is well absorbed when administered orally . More detailed studies are needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tiamulin-d10 Hydrochloride.
Result of Action
The primary result of Tiamulin-d10 Hydrochloride’s action is the inhibition of bacterial growth and reproduction. By binding to the peptidyl transferase in the 50S ribosomal subunit and inhibiting protein synthesis, Tiamulin-d10 Hydrochloride effectively halts the life cycle of the bacteria . This leads to a reduction in the bacterial population, aiding in the resolution of the infection.
Action Environment
The efficacy of Tiamulin-d10 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. In poultry, Tiamulin interferes with the metabolism of monensin and salinomycin, and if these drugs are administered together, they can become toxic . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of Tiamulin-d10 Hydrochloride.
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tiamulin-d10 Hydrochloride involves the conversion of Tiamulin to Tiamulin-d10, followed by the synthesis of Tiamulin-d10 Hydrochloride using Tiamulin-d10 and Hydrochloric Acid.", "Starting Materials": [ "Tiamulin", "Deuterium oxide (D2O)", "Palladium on carbon (Pd/C)", "Deuterium gas (D2)", "Hydrochloric Acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Step 1: Synthesis of Tiamulin-d10", "1. Tiamulin is dissolved in D2O and mixed with Pd/C.", "2. Deuterium gas is bubbled through the mixture under pressure and stirred at room temperature for several hours.", "3. The mixture is filtered to remove the Pd/C and the solvent is evaporated to obtain Tiamulin-d10.", "Step 2: Synthesis of Tiamulin-d10 Hydrochloride", "1. Tiamulin-d10 is dissolved in HCl and stirred at room temperature for several hours.", "2. The mixture is neutralized with NaOH and extracted with EtOAc.", "3. The organic layer is dried over Na2SO4 and the solvent is evaporated to obtain Tiamulin-d10 Hydrochloride as a white solid." ] } | |
CAS番号 |
1322626-74-3 |
製品名 |
Tiamulin-d10 Hydrochloride |
分子式 |
C28H48ClNO4S |
分子量 |
540.266 |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19?,20-,22+,24-,25-,26+,27-,28?;/m0./s1/i2D3,3D3,9D2,10D2; |
InChIキー |
WRHXJTYYMRJQPZ-XAUQTLEFSA-N |
SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
同義語 |
(3aS,4R,5S,6S,8R,9S,9aR,10R)-2-[[2-(Diethylamino-d10)ethyl]thio]acetic Acid 6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl Ester Hydrochloride; SQ-22947-d10; Denagard-d10; Dynamutilin-d10; Tiamutin- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d3)-pentanoyl]oxy]hexadecanoate](/img/structure/B564961.png)





![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)



